molecular formula C8H4Cl2O2 B3333715 2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride CAS No. 129775-07-1

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride

Cat. No.: B3333715
CAS No.: 129775-07-1
M. Wt: 207.04 g/mol
InChI Key: LXEJRKJRKIFVNY-RHQRLBAQSA-N
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Description

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is a deuterated derivative of benzene-1,4-dicarbonyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride typically involves the deuteration of benzene-1,4-dicarbonyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetradeuteriobenzene-1,4-diamine or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic conditions.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: Diamines and other reduced derivatives.

    Oxidation Reactions: Dicarboxylic acids.

Scientific Research Applications

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials for studying reaction mechanisms and kinetics.

    Biology: Employed in the development of deuterated drugs to improve metabolic stability and reduce toxicity.

    Medicine: Utilized in the design of deuterated pharmaceuticals with enhanced pharmacokinetic properties.

    Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride involves its interaction with various molecular targets and pathways. The incorporation of deuterium atoms can influence the compound’s reactivity and stability, leading to altered reaction kinetics and product distributions. In biological systems, deuterated compounds often exhibit slower metabolic degradation, which can enhance their therapeutic efficacy and reduce side effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride: A fluorinated analogue with different electronic properties.

    2,3,5,6-Tetramethylbenzene-1,4-dicarbonyl chloride: A methylated derivative with altered steric and electronic characteristics.

    2,3,5,6-Tetrahydroxybenzene-1,4-dicarbonyl chloride: A hydroxylated compound with different reactivity.

Uniqueness

2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for studying isotope effects, reaction mechanisms, and developing deuterated drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEJRKJRKIFVNY-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])C(=O)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584374
Record name (~2~H_4_)Benzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129775-07-1
Record name (~2~H_4_)Benzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129775-07-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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